N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13464597
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O2 |
|---|---|
| Molecular Weight | 269.38 g/mol |
| IUPAC Name | N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-7-6-12(8-16)17(10(3)4)11(5)18/h9-10,12-13H,6-8,15H2,1-5H3/t12?,13-/m0/s1 |
| Standard InChI Key | HHSDNXKYKBJWLN-ABLWVSNPSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N |
| SMILES | CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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A pyrrolidine ring (a five-membered nitrogen-containing heterocycle).
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An acetamide group () with an isopropyl substituent.
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A chiral (S)-2-amino-3-methyl-butyryl side chain, which introduces stereochemical complexity .
The stereochemistry at the amino acid position (S configuration) is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.38 g/mol | |
| IUPAC Name | N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylacetamide | |
| CAS Number | 1354028-10-6 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Acylation of Pyrrolidine: Reacting pyrrolidine with (S)-2-amino-3-methylbutanoic acid derivatives to form the amide bond.
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N-Isopropylacetylation: Introducing the acetamide group via reaction with acetyl chloride and isopropylamine under basic conditions.
Key Reaction Conditions:
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Solvents: Dichloromethane or tetrahydrofuran for acylation steps.
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Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
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Temperature: Controlled between 0°C and room temperature to prevent racemization.
Purification and Characterization
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Chromatography: Silica gel column chromatography is employed to isolate the product.
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Analytical Methods: NMR () and high-resolution mass spectrometry (HRMS) confirm structure and enantiopurity .
Chemical Reactivity and Stability
Functional Group Transformations
The compound participates in reactions typical of amides and secondary amines:
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Oxidation: The pyrrolidine ring undergoes oxidation with to form pyrrolidinone derivatives.
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Reduction: LiAlH reduces the amide to a tertiary amine, altering pharmacological activity.
Stability Profile
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Thermal Stability: Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of analogs.
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pH Sensitivity: Stable in neutral conditions but hydrolyzes under strongly acidic/basic conditions, cleaving the amide bond.
Biological Applications and Mechanisms
Drug Discovery Relevance
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Bioisostere Potential: The pyrrolidine ring serves as a bioisostere for peptide bonds, enhancing metabolic stability.
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Targeted Delivery: Lipophilic groups (isopropyl) may facilitate blood-brain barrier penetration for CNS-targeted therapies.
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide | 281.39 | Cyclopropyl substituent vs. isopropyl | |
| [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester | 313.44 | Carbamate group introduced |
Challenges and Future Directions
Synthetic Challenges
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Stereochemical Control: Maintaining enantiopurity during large-scale synthesis requires chiral catalysts or enzymes.
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Yield Optimization: Current routes report moderate yields (~40–60%), necessitating process refinement.
Research Opportunities
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Pharmacokinetic Studies: ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to evaluate therapeutic potential.
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Structure-Activity Relationships (SAR): Modifying substituents to enhance potency or selectivity.
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